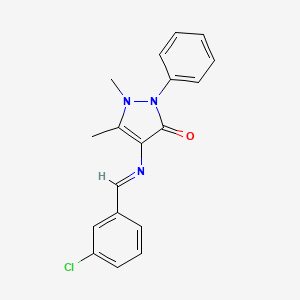
(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16ClN3O and its molecular weight is 325.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic compound belonging to the pyrazole class of organic compounds. Its structure includes a pyrazole ring substituted with various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Recent studies have shown that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with chlorinated aromatic groups have demonstrated enhanced activity against various bacterial strains. The antibacterial activity is often assessed using the well diffusion method, measuring the zone of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 3a | 12 | Staphylococcus aureus |
| 3b | 11 | Bacillus subtilis |
| 3c | 14 | Escherichia coli |
| 3d | 15 | Pseudomonas aeruginosa |
These results indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's antibacterial efficacy .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
In a study involving synthesized pyrazole derivatives, several compounds were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant capacity is typically evaluated using assays such as DPPH radical scavenging and ABTS assays. Pyrazole derivatives have been reported to exhibit significant scavenging activity, attributed to their ability to donate hydrogen atoms or electrons.
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 75 | 80 |
| Compound B | 68 | 72 |
| This compound | 70 | 78 |
These findings indicate that this compound possesses moderate antioxidant activity, which may contribute to its overall biological profile .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Substituents on the pyrazole ring and the nature of the side chains play essential roles in modulating its biological effects. Electron-withdrawing groups typically enhance antimicrobial and anticancer activities, while electron-donating groups may improve antioxidant properties .
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHRRLOMYJVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














